molecular formula C11H10N2O3 B11763636 Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11763636
M. Wt: 218.21 g/mol
InChI Key: XULJLILNTDEXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride . The reaction conditions often involve refluxing in methanol for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(4-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(4-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,12H2,1H3

InChI Key

XULJLILNTDEXTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.